1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid
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Overview
Description
1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3,5-dimethylbenzoyl chloride, followed by cyclization and subsequent carboxylation. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent-free methods and microwave-assisted synthesis are also explored to enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(3,5-Dimethylphenyl)-1H-benzimidazole-2-carboxylic acid
- 1-(3,5-Dimethylphenyl)-1H-benzimidazole-6-carboxylic acid
Uniqueness: 1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and potential for membrane permeability, while the carboxylic acid group provides opportunities for further functionalization and conjugation .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-11(2)7-13(6-10)18-9-17-14-8-12(16(19)20)3-4-15(14)18/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXZQTYGSRMWQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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